molecular formula C14H17N3O6 B5170199 3-[2-Hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione

3-[2-Hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B5170199
M. Wt: 323.30 g/mol
InChI Key: QLBDDCMDYBXEAO-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with a molecular formula of C14H17N3O6 This compound is characterized by its imidazolidine-2,4-dione core, which is substituted with a hydroxy-nitrophenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 5,5-dimethylimidazolidine-2,4-dione with 2-nitrophenol and epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently reacts with the imidazolidine-2,4-dione to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-[2-Oxo-3-(2-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione.

    Reduction: Formation of 3-[2-Hydroxy-3-(2-aminophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

3-[2-Hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione
  • 3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione
  • 3-Hydroxy-2-nitropyridine

Uniqueness

3-[2-Hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both hydroxy and nitro functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6/c1-14(2)12(19)16(13(20)15-14)7-9(18)8-23-11-6-4-3-5-10(11)17(21)22/h3-6,9,18H,7-8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBDDCMDYBXEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=CC=C2[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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